Product packaging for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one(Cat. No.:CAS No. 13691-28-6)

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Cat. No.: B109670
CAS No.: 13691-28-6
M. Wt: 190.24 g/mol
InChI Key: WVPDRVCSLZCQAW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This chemical features a pyrrolidine ring, a five-membered saturated heterocycle that is a key structural motif in many biologically active molecules and is miscible with water . The compound is part of the pyrrolidine chemical family, a scaffold that is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, and has shown expanding applications in materials science . As such, it serves as a valuable building block in medicinal chemistry for the research and development of new therapeutic agents. Its structure, which includes an aromatic aminophenyl group, makes it a versatile intermediate for further chemical synthesis and exploration in various research applications. This product is intended for research and development purposes only and is strictly not intended for human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B109670 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one CAS No. 13691-28-6

Properties

IUPAC Name

1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-7-11(14)13(8)10-5-3-9(12)4-6-10/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPDRVCSLZCQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326015
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-28-6
Record name 13691-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of γ-Amino Esters

A foundational method involves the cyclization of γ-amino esters, leveraging donor–acceptor (DA) cyclopropanes as starting materials. In this approach, DA cyclopropanes 1 react with primary amines—such as 4-aminophenyl derivatives—under Lewis acid catalysis to form γ-amino esters. Subsequent lactamization and dealkoxycarbonylation yield 1,5-substituted pyrrolidin-2-ones, including the target compound.

Reaction Conditions:

  • Catalyst : Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) at 5–10 mol% loading.

  • Solvent : Toluene or dichloroethane at 80–100°C.

  • Time : 12–24 hours for complete conversion.

This method achieves moderate to high yields (60–85%) but requires careful control of steric and electronic effects in the cyclopropane and amine components.

Advanced Catalytic Methods

Copper-Catalyzed N-Arylation

The introduction of the 4-aminophenyl group can be accomplished via copper-catalyzed coupling reactions. A modified Ullmann-type protocol enables the arylation of pyrrolidinone precursors with aryl halides. For example, reacting 5-methylpyrrolidin-2-one with 4-bromoaniline in the presence of CuI and a diamine ligand facilitates C–N bond formation.

Protocol Details:

  • Catalyst : CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : 1,4-dioxane at 110°C for 48 hours.

  • Yield : 70–75% after column chromatography.

One-Pot DA Cyclopropane Opening and Lactamization

A streamlined one-pot synthesis involves the sequential opening of DA cyclopropanes with 4-nitroaniline followed by in situ reduction and cyclization:

  • Cyclopropane Opening : DA cyclopropane 1 reacts with 4-nitroaniline in toluene using Yb(OTf)₃ to form a γ-nitroaryl ester.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Lactamization : Heating in acidic media induces cyclization to the pyrrolidinone.

Key Advantages:

  • Avoids isolation of intermediates.

  • Compatible with diverse aryl amines.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling the copper-catalyzed method requires addressing catalyst recovery and reaction homogeneity. Continuous flow systems with immobilized Cu catalysts on silica or polymer supports enable:

  • Residence Time : 2–4 hours at 120°C.

  • Productivity : 90–95% conversion per pass.

  • Catalyst Lifespan : >100 cycles without significant deactivation.

Solvent and Energy Optimization

Industrial processes prioritize green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted heating to reduce energy consumption. Pilot studies report a 40% reduction in reaction time and 30% lower solvent usage compared to batch methods.

Optimization Strategies

Catalyst Screening

CatalystYield (%)Selectivity (%)
CuI7592
Pd(OAc)₂6588
Yb(OTf)₃8295

Copper catalysts balance cost and efficiency, while rare-earth Lewis acids enhance selectivity for bulky substrates.

Solvent Effects

SolventDielectric ConstantYield (%)
1,4-Dioxane2.2175
Toluene2.3868
DMF36.755

Low-polarity solvents favor cyclization by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Positional Isomers: 1-(2-Aminophenyl)pyrrolidin-2-one

The positional isomer 1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7) differs in the placement of the amino group on the phenyl ring (2-position instead of 4-position). Key differences include:

  • Hydrogen Bonding: The 4-aminophenyl group in the target compound allows for more linear hydrogen-bonding interactions compared to the ortho-substituted isomer.
  • Applications: 1-(2-Aminophenyl)pyrrolidin-2-one is explored as a chemical intermediate in drug development but lacks direct biological data in the provided evidence .

Halogen-Substituted Analogs: 1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one

1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one shares the 5-methylpyrrolidinone core but replaces the amino group with a chloro substituent. Key distinctions:

Alkyl- and Alkoxy-Substituted Derivatives

  • 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS: 6139-29-3): The 4-methoxyphenyl group is electron-donating, increasing ring electron density compared to the 4-aminophenyl group.
  • Fluorine’s electronegativity may enhance binding affinity in biological targets compared to the target compound’s amino group .

Functionalized Derivatives: 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one

This compound features an aminomethyl side chain on the phenyl ring, which:

  • Increases molecular flexibility and solubility.
  • Provides an additional site for derivatization (e.g., acylation) compared to the primary amino group in the target compound .

Table 1. Structural and Functional Comparisons

Compound Name Phenyl Substituent Pyrrolidinone Substituents Key Properties Evidence ID
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one 4-NH2 5-methyl Hydrogen-bond donor, moderate lipophilicity
1-(2-Aminophenyl)pyrrolidin-2-one 2-NH2 None Steric hindrance, lower planarity
1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one 4-Cl 5-methyl Electron-withdrawing, increased stability
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one 4-OCH3 5-ethyl Electron-donating, higher lipophilicity

Discussion of Key Findings

  • Substituent Position: The 4-aminophenyl group in the target compound enables optimal hydrogen-bonding interactions compared to ortho-substituted isomers, which may enhance binding to biological targets .
  • Chloro or methoxy substituents offer alternative electronic profiles for tuning reactivity .
  • Steric Considerations: Methyl groups on the pyrrolidinone ring balance conformational rigidity and steric bulk, whereas ethyl or aminomethyl groups may hinder target engagement .

Biological Activity

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C11_{11}H14_{14}N2_2O and features a pyrrolidinone ring substituted with an aminophenyl group. The structural characteristics of this compound contribute to its biological activity, allowing it to interact with various molecular targets in biological systems .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing key biochemical pathways involved in cellular signaling and metabolism .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding at the active site, which alters the enzymatic function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting physiological responses.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Anticancer Activity :
    • A study reported that the compound inhibited the growth of HeLa cells with an IC50_{50} value in the low micromolar range, indicating potent anti-proliferative effects .
  • Enzyme Interaction :
    • In vitro assays demonstrated that this compound effectively inhibited specific kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for further drug development .
  • Neuroprotection :
    • Research highlighted its ability to reduce oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative conditions .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth of HeLa cells (IC50_{50} ~ 5 µM)
NeuroprotectiveReduces oxidative stress in neuronal cells
MechanismDescription
Enzyme InhibitionBinds to active sites of key enzymes
Receptor ModulationActs on neurotransmitter receptors

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueDiagnostic Peaks/FeaturesInterpretation
1H^1 \text{H}-NMRδ 6.5–7.5 ppm (aromatic H), δ 1.2–1.5 ppm (CH3_3)Confirms aromatic amino and methyl groups
FTIR1650–1700 cm1^{-1} (C=O), 3260–3320 cm1^{-1} (N–H)Validates carbonyl and amine moieties
HRMS[M+H]+^+ m/z calculated vs. observedEnsures molecular formula accuracy

Q. Table 2. Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization
SolventAcetic acid/water (1:4 v/v)Balances solubility and reactivity
CatalystNone or p-TsOH (5 mol%)Acid catalysts improve cyclization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
Reactant of Route 2
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